An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine-5-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-5-carboxylic acid (CAS No. 4595-61-3) is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring substituted with a carboxylic acid group at the 5-position.[1][2] The pyrimidine scaffold is a cornerstone in medicinal chemistry and molecular biology, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[3] The presence of both a basic pyrimidine ring and an acidic carboxylic acid group imparts amphoteric properties to the molecule, influencing its solubility, ionization state, and interaction with biological targets. This guide provides a detailed overview of the core physicochemical properties of Pyrimidine-5-carboxylic acid, offering quantitative data, experimental protocols, and a biochemical context relevant to researchers in drug discovery and development.
Physicochemical Data Summary
The following table summarizes key physicochemical properties of Pyrimidine-5-carboxylic acid. These parameters are critical for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₅H₄N₂O₂ | --- | [1][2] |
| Molecular Weight | 124.10 g/mol | --- | [1] |
| Melting Point | 259-261 °C | Experimental | [1] |
| logP (Octanol/Water) | -0.3 | Computed | [1] |
| pKa | No experimental data found. Estimated to have an acidic pKa for the carboxylic acid and a basic pKa for the pyrimidine ring. | --- | |
| Boiling Point | No data available | --- | |
| Aqueous Solubility | No quantitative data found. Qualitatively described as soluble in polar solvents. | --- |
Core Physicochemical Properties and Experimental Determination
Melting Point
The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. Pyrimidine-5-carboxylic acid is a solid at room temperature.
Experimental Protocol: Capillary Melting Point Determination [4]
This method relies on observing the temperature range over which a small, powdered sample melts within a sealed capillary tube.
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Sample Preparation: A small amount of dry Pyrimidine-5-carboxylic acid is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 1-2 mm.
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Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer's bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.
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Heating and Observation: The apparatus is heated slowly, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point. The sample is observed through a magnifying lens.
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Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely liquefied. The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0°C) is indicative of high purity.
Lipophilicity (logP)
The partition coefficient (P), typically expressed as its logarithm (logP), measures the differential solubility of a compound in a biphasic system of a nonpolar solvent (commonly n-octanol) and a polar solvent (water). It is a critical parameter for predicting a drug's membrane permeability and overall pharmacokinetic behavior. A negative logP value, such as the computed value of -0.3 for Pyrimidine-5-carboxylic acid, indicates higher affinity for the aqueous phase (hydrophilicity).[1]
Experimental Protocol: Shake-Flask Method for logP Determination
The shake-flask method is the traditional and most reliable technique for measuring logP.
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Preparation of Phases: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate for 24 hours to form a biphasic system.
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Partitioning: A precisely weighed amount of Pyrimidine-5-carboxylic acid is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a flask.
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Equilibration: The flask is sealed and agitated (shaken) at a constant temperature until equilibrium is reached, which may take several hours. This ensures the compound has fully partitioned between the two layers.
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Phase Separation: The mixture is allowed to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process.
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Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Acidity and Basicity (pKa)
The pKa value is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For Pyrimidine-5-carboxylic acid, two primary pKa values are expected: an acidic pKa corresponding to the deprotonation of the carboxylic acid group (-COOH to -COO⁻) and a basic pKa for the protonation of one of the nitrogen atoms in the electron-deficient pyrimidine ring. The pKa of the parent pyrimidine is approximately 1.3.[5] The presence of the electron-withdrawing carboxylic acid group is expected to further decrease the basicity of the ring nitrogens.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a precise method for determining pKa values by monitoring pH changes during the addition of a titrant.
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Sample Preparation: A solution of Pyrimidine-5-carboxylic acid is prepared in purified water or a co-solvent if solubility is low. The concentration is typically in the millimolar range. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.
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Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
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Titration Process: For determining the acidic pKa, a standardized strong base (e.g., 0.1 M NaOH) is added in small, precise increments. To determine the basic pKa, the sample is first acidified with a strong acid (e.g., 0.1 M HCl) and then titrated with the strong base. After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded.
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Data Analysis: The pH is plotted against the volume of titrant added, generating a titration curve. The pKa value corresponds to the pH at the half-equivalence point (the point at which half of the acid or base has been neutralized). This inflection point can be precisely located by analyzing the first or second derivative of the titration curve.
Aqueous Solubility
Aqueous solubility is a crucial property that affects a drug's dissolution rate and bioavailability. While no specific quantitative data is available for Pyrimidine-5-carboxylic acid, its polar functional groups suggest some degree of water solubility.
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination [6]
This method determines the thermodynamic solubility of a compound.
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Sample Preparation: An excess amount of solid Pyrimidine-5-carboxylic acid is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial. This ensures that a saturated solution is formed.
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Equilibration: The vial is agitated in a shaker bath at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
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Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to remove all undissolved solid.
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Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured using a validated analytical method like HPLC or UV-Vis spectroscopy against a standard curve. The resulting concentration is the equilibrium solubility of the compound under the specified conditions.
Biochemical Pathway Context
While Pyrimidine-5-carboxylic acid is not a central intermediate in primary metabolism, its structure is closely related to key molecules in the de novo pyrimidine synthesis pathway. This pathway builds pyrimidine nucleotides from simple precursors like bicarbonate, aspartate, and glutamine.[3][7] A critical intermediate in this pathway is Orotic acid (Uracil-6-carboxylic acid), which is structurally isomeric to Pyrimidine-5-carboxylic acid. Understanding this pathway provides a biochemical context for the synthesis of the fundamental pyrimidine ring system.
References
- 1. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pyrimidine-5-carboxylic acid AldrichCPR 4595-61-3 [sigmaaldrich.com]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aqueous Solubility Assay | Bienta [bienta.net]
- 7. microbenotes.com [microbenotes.com]
